2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a bromophenyl group at the 2-position, a methyl group at the 5-position, and an amine group at the 7-position of the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyrimidine compound . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The pyrazolopyrimidine core can be further functionalized through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alkoxides for substitution reactions, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing and synthesizing new drugs with potential therapeutic activities.
Biological Studies: It is employed in studying the biological activities of pyrazolopyrimidine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and molecular targets in chemical biology research.
Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolopyrimidine derivatives, such as:
- 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 2-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C13H11BrN4 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11BrN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
InChI Key |
YCQIWFQDAPNLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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